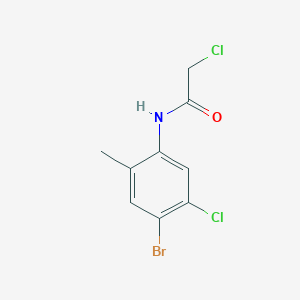

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide is an organic compound with the molecular formula C9H8BrCl2NO. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, along with a chloroacetamide functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-5-chloro-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:

Large-scale reactors: To handle bulk quantities

Continuous monitoring: For temperature, pH, and reaction progress

Purification steps: Including recrystallization or chromatography to ensure high purity

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide undergoes various chemical reactions, including:

Nucleophilic substitution: Due to the presence of halogens

Oxidation and reduction: Involving the phenyl ring and amide group

Hydrolysis: Leading to the formation of corresponding acids and amines

Common Reagents and Conditions

Nucleophilic substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium

Oxidation: Potassium permanganate or chromium trioxide in acidic medium

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions

Major Products

Nucleophilic substitution: Formation of substituted amides or phenols

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of primary amines or alcohols

Aplicaciones Científicas De Investigación

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules

Biology: For studying enzyme inhibition and protein interactions

Industry: Used in the production of agrochemicals and specialty chemicals

Mecanismo De Acción

The mechanism of action of N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include:

Signal transduction pathways: Affecting cellular responses

Metabolic pathways: Inhibiting key enzymes involved in metabolism

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Bromo-3-chloro-2-methylphenyl)acetamide

- 4-Bromo-5-chloro-2-methylphenylisothiocyanate

Uniqueness

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and chlorine atoms enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research.

Actividad Biológica

N-(4-Bromo-5-chloro-2-methylphenyl)-2-chloroacetamide is a compound of interest in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, and relevant research findings.

The compound this compound features a bromine atom at the para position and a chlorine atom at the 5-position of a 2-methylphenyl group, linked to a 2-chloroacetamide functional group. Its molecular formula is C9H8BrClN with a molecular weight of approximately 247.53 g/mol.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the aromatic ring : This is done through bromination and chlorination reactions.

- Acetamide formation : The chlorinated aromatic compound reacts with acetic acid derivatives to form the acetamide linkage.

- Purification : The final product is purified using recrystallization techniques.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:

- In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .

| Compound | Activity | MIC (µM) |

|---|---|---|

| This compound | Antimicrobial | 50 - 100 |

| Similar derivatives | Antimicrobial | 50 - 75 |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- Sulforhodamine B (SRB) assay : This method was used to evaluate its effects on MCF7 breast cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity, indicating potential as anticancer agents .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of synthesized derivatives, finding that compounds containing the thiazole nucleus, which is structurally related to this compound, displayed strong antibacterial properties by inhibiting bacterial lipid biosynthesis .

- Anticancer Screening : In another study focused on breast adenocarcinoma cell lines, compounds similar to this compound were shown to induce apoptosis in cancer cells, suggesting a mechanism involving disruption of cellular proliferation pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with biological targets:

Propiedades

IUPAC Name |

N-(4-bromo-5-chloro-2-methylphenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl2NO/c1-5-2-6(10)7(12)3-8(5)13-9(14)4-11/h2-3H,4H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULULWNDVNYPOCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)CCl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.